molecular formula C12H25N B13320220 (1-Cyclohexylethyl)(2-methylpropyl)amine

(1-Cyclohexylethyl)(2-methylpropyl)amine

Cat. No.: B13320220
M. Wt: 183.33 g/mol
InChI Key: NZRIREWUHSFWQK-UHFFFAOYSA-N
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Description

(1-Cyclohexylethyl)(2-methylpropyl)amine is an organic compound with the molecular formula C12H25N It is a secondary amine characterized by the presence of a cyclohexyl group and a 2-methylpropyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cyclohexylethyl)(2-methylpropyl)amine typically involves the reaction of cyclohexylmethylamine with 2-methylpropyl bromide under basic conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran or dichloromethane, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(1-Cyclohexylethyl)(2-methylpropyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound into primary amines or other reduced forms using reagents like lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Imines or nitriles.

    Reduction: Primary amines.

    Substitution: Various substituted amines depending on the alkyl halide used.

Scientific Research Applications

(1-Cyclohexylethyl)(2-methylpropyl)amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Cyclohexylethyl)(2-methylpropyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylmethylamine: Similar structure but lacks the 2-methylpropyl group.

    2-Methylpropylamine: Similar structure but lacks the cyclohexyl group.

    N-Cyclohexyl-N-methylamine: Contains a cyclohexyl group but has a methyl group instead of a 2-methylpropyl group.

Uniqueness

(1-Cyclohexylethyl)(2-methylpropyl)amine is unique due to the presence of both cyclohexyl and 2-methylpropyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound for specific applications where such properties are desired.

Properties

Molecular Formula

C12H25N

Molecular Weight

183.33 g/mol

IUPAC Name

N-(1-cyclohexylethyl)-2-methylpropan-1-amine

InChI

InChI=1S/C12H25N/c1-10(2)9-13-11(3)12-7-5-4-6-8-12/h10-13H,4-9H2,1-3H3

InChI Key

NZRIREWUHSFWQK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(C)C1CCCCC1

Origin of Product

United States

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